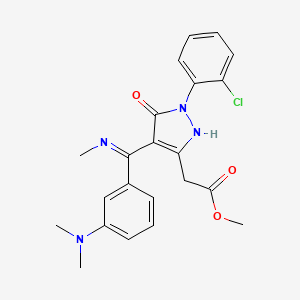

(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

Description

This compound is a complex heterocyclic molecule featuring a pyrazolone core substituted with a 2-chlorophenyl group at the 1-position, a methylamino-methylene-dimethylaminophenyl moiety at the 4-position, and a methyl ester group at the 3-position. Its molecular formula is C₂₂H₂₃ClN₄O₃, with a molecular weight of 426.90 g/mol (CAS No. 1820587-57-2) . The Z-configuration of the methylamino-methylene group is critical for its stereoelectronic properties. Limited physicochemical data are available, though it is recommended to store the compound in a dark, dry environment at 2–8°C to ensure stability . Hazard profiles include warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

methyl 2-[2-(2-chlorophenyl)-4-[C-[3-(dimethylamino)phenyl]-N-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-24-21(14-8-7-9-15(12-14)26(2)3)20-17(13-19(28)30-4)25-27(22(20)29)18-11-6-5-10-16(18)23/h5-12,25H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGIKXDZOLBOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC=C1)N(C)C)C2=C(NN(C2=O)C3=CC=CC=C3Cl)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. Its structure includes:

- A 2-chlorophenyl group, which may contribute to its bioactivity.

- A dimethylamino substituent that enhances solubility and potential interactions with biological targets.

- An acetate moiety that may influence its pharmacokinetic properties.

Antioxidant and Anti-inflammatory Properties

Research indicates that similar pyrazole derivatives exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways. For instance, docking results suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely documented. Studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Disruption of angiogenesis .

In vitro studies have shown promising results for related compounds in inhibiting the growth of various cancer cell lines. For instance, the EC50 values for some derivatives were reported to be below 2 µM against certain leukemia cell lines, indicating potent activity .

Antibacterial and Antifungal Activity

The antibacterial properties of pyrazole derivatives have also been explored. Compounds related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

The mechanisms by which this compound exerts its biological effects likely involve:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Binding : Its structural features suggest potential binding to receptors involved in inflammation and cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may scavenge ROS, thus protecting cells from oxidative damage.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Anticancer Activity : A series of pyrazole derivatives were tested against multiple cancer cell lines, revealing a strong correlation between structural modifications and potency .

- Antibacterial Assessment : Another study assessed the antibacterial efficacy of various pyrazole derivatives against resistant strains of bacteria, establishing their potential as alternative therapeutic agents .

Data Summary

| Property | Value/Observation |

|---|---|

| Antioxidant Activity | Effective in reducing oxidative stress |

| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |

| Anticancer EC50 | < 2 µM in leukemia cell lines |

| Antibacterial MIC | Comparable to ceftriaxone |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the pyrazolone class, which is widely studied for pharmacological activities (e.g., anti-inflammatory, anticancer). Key structural analogues include:

Electronic and Reactivity Comparisons

- Noncovalent Interactions: The (3-dimethylaminophenyl) group facilitates stronger van der Waals interactions and hydrogen bonding compared to unsubstituted phenyl analogues, as demonstrated by NCI (Noncovalent Interaction) index calculations .

Research Findings and Methodological Insights

- Crystallography: SHELX and ORTEP-3 were critical in resolving the Z-configuration and confirming the methylamino-methylene geometry via single-crystal X-ray diffraction .

- Similarity Coefficients : Tanimoto analysis (based on binary fingerprints) indicates ~40% structural similarity to Celecoxib, primarily due to shared pyrazole-like cores, but diverges significantly in functional group complexity .

Q & A

BQ: What computational methods are recommended for analyzing the electronic properties of this compound?

Answer:

- Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP), electron localization function (ELF), and bond order analysis. For example, visualize ESP maps to identify nucleophilic/electrophilic regions .

- Orbital Composition: Perform Natural Bond Orbital (NBO) analysis to assess hybridization and charge distribution in the methylamino-methylene and pyrazolone moieties .

- Density-of-States (DOS): Simulate DOS spectra to correlate electronic transitions with UV-Vis absorption data .

BQ: How can X-ray crystallography validate the stereochemistry of the (Z)-configured methylamino-methylene group?

Answer:

- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak C–H···N and π-stacking interactions critical for confirming stereochemistry .

- Refinement: Employ SHELXL with Hirshfeld atom refinement (HAR) for precise hydrogen positioning. Restraints for disordered phenyl rings (e.g., 2-chlorophenyl) should be applied .

- Validation: Cross-check torsion angles (C4–N–C–O) against Mercury’s conformational analysis tools to ensure compliance with (Z)-configuration trends .

ARQ: How can contradictory synthetic yields be resolved for the pyrazolone core under varying solvent systems?

Answer:

- Design of Experiments (DoE): Apply a 3-factor Box-Behnken design to optimize ethanol/water ratios (60–80% v/v), temperature (80–100°C), and reaction time (2–4 hr) .

- Heuristic Algorithms: Use Bayesian optimization to iteratively adjust parameters based on real-time HPLC yield data, minimizing unproductive side reactions (e.g., Schiff base hydrolysis) .

- Mechanistic Insight: Conduct in situ FT-IR monitoring to detect intermediates and identify rate-limiting steps, such as imine formation vs. cyclization .

ARQ: What strategies mitigate crystallographic disorder in the 3-(dimethylamino)phenyl substituent?

Answer:

- Crystal Growth: Co-crystallize with bulky counterions (e.g., tetraphenylborate) to enforce rigidity .

- Dynamic Disorder Modeling: In SHELXL, apply PART and SUMP instructions to model alternative conformers, refining occupancy factors against Fo-Fc maps .

- Low-Temperature Data: Collect data at 100 K to reduce thermal motion and improve resolution of dimethylamino group orientations .

BQ: Which spectroscopic techniques are most effective for characterizing the methyl ester and pyrazolone functionalities?

Answer:

- NMR:

- 1H NMR: Identify the methyl ester singlet (δ 3.6–3.8 ppm) and pyrazolone NH (δ 10–12 ppm, broad). Use 2D COSY to resolve overlapping aromatic signals .

- 13C NMR: Confirm the carbonyl (C=O) at δ 165–175 ppm and imine (C=N) at δ 150–160 ppm .

- IR: Detect C=O stretches (1650–1700 cm⁻¹) and N–H bends (3200–3400 cm⁻¹) to validate tautomeric forms .

ARQ: How can electronic structure calculations explain the compound’s non-linear optical (NLO) properties?

Answer:

- Hyperpolarizability (β): Compute β values using Gaussian at the CAM-B3LYP/6-311++G(d,p) level. The methylamino-methylene group and π-conjugated pyrazolone core enhance intramolecular charge transfer (ICT) .

- TD-DFT: Simulate excited-state dipole moments to correlate with experimental hyper-Rayleigh scattering (HRS) data .

- Crystal Packing: Analyze Hirshfeld surfaces to assess how C–H···O interactions amplify bulk NLO response .

BQ: What synthetic routes are reported for the 4,5-dihydro-1H-pyrazol-5-one scaffold?

Answer:

- Vilsmeier-Haack Reaction: React 3-methyl-1-phenyl-5-pyrazolone with POCl₃/DMF to introduce formyl groups at C4 .

- Condensation: Treat 4-formylpyrazolone with 3-(dimethylamino)aniline in ethanol (reflux, 6 hr) to form the methylamino-methylene linkage. Use NaHCO₃ to neutralize HCl byproducts .

- Esterification: Protect the acetic acid sidechain with methyl chloroacetate in THF under N₂ .

ARQ: How do steric effects from the 2-chlorophenyl group influence reactivity in cross-coupling reactions?

Answer:

- Steric Maps: Generate steric hindrance profiles using Multiwfn’s steric potential function. The ortho-chloro substituent increases steric volume by 8–10 ų, reducing accessibility for Pd-catalyzed couplings .

- Kinetic Studies: Compare reaction rates with meta- and para-substituted analogs. Use Eyring plots to quantify activation entropy penalties (ΔS‡ ≈ –15 J/mol·K) due to hindered transition states .

BQ: What databases are available for comparing this compound’s crystal structure with analogs?

Answer:

- Cambridge Structural Database (CSD): Query substructures (e.g., pyrazolone + chlorophenyl) to extract bond lengths/angles and packing motifs .

- Crystallography Open Database (COD): Access free deposition data (e.g., CCDC 1058902) for torsion angle comparisons .

ARQ: How can machine learning predict synthetic pathways for derivatives with modified aryl groups?

Answer:

- Feature Engineering: Train models on descriptors like Hammett σ values, steric parameters, and DFT-calculated frontier orbital energies .

- Reaction Outcome Prediction: Use a graph neural network (GNN) trained on USPTO reaction data to prioritize Suzuki-Miyaura or Ullmann couplings for aryl diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.